molecular formula C19H17N3O3S B1224926 4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide

4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide

Cat. No. B1224926
M. Wt: 367.4 g/mol
InChI Key: WEQYSAYUKCUIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide is an aromatic amide.

Scientific Research Applications

Antibacterial Activity

A study by Desai et al. (2001) synthesized compounds structurally related to 4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide and evaluated their in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).

Heterocyclic Synthesis

Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be related to the chemical structure of interest (Kumar et al., 2013).

Synthesis of Formazans

Sah et al. (2014) discussed the synthesis of formazans from a base that shares a similar thiazole structure, demonstrating applications in creating compounds with potential antimicrobial properties (Sah et al., 2014).

Anticonvulsant Applications

Kubicki et al. (2000) studied the crystal structures of anticonvulsant enaminones, including compounds with thiazole structures, highlighting their potential in medicinal chemistry (Kubicki et al., 2000).

Enaminonitriles in Heterocyclic Synthesis

Fadda et al. (2012) utilized enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, indicating the versatility of thiazole-based compounds in creating diverse heterocyclic structures (Fadda et al., 2012).

Antimicrobial Activity Study

Kolisnyk et al. (2015) synthesized novel derivatives of thieno[2,3-d]pyrimidine-6-carboxamides and evaluated their antimicrobial activity, demonstrating another potential application of thiazole-related compounds (Kolisnyk et al., 2015).

Conformational Features and Aggregation

Nagarajaiah and Begum (2014) studied thiazolo[3,2-a]pyrimidines to understand their conformational features and how structural modifications affect supramolecular aggregation, relevant for designing drugs with specific properties (Nagarajaiah & Begum, 2014).

Electromagnetic Studies

Kathal et al. (2020) analyzed sulphonamide azomethines, including compounds with thiazole structures, for their voltammetric behavior, indicating potential in electromagnetic applications (Kathal et al., 2020).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized a series of benzamides with thiazole structures, evaluating their anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

properties

Product Name

4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

4-methyl-2-[(2-phenoxyacetyl)amino]-N-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17N3O3S/c1-13-17(18(24)21-14-8-4-2-5-9-14)26-19(20-13)22-16(23)12-25-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,24)(H,20,22,23)

InChI Key

WEQYSAYUKCUIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide
Reactant of Route 3
Reactant of Route 3
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide
Reactant of Route 4
Reactant of Route 4
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide
Reactant of Route 5
Reactant of Route 5
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide
Reactant of Route 6
Reactant of Route 6
4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.